molecular formula C24H21N9O3 B14777128 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide)

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide)

Cat. No.: B14777128
M. Wt: 483.5 g/mol
InChI Key: IOKWTNNHSZYOOK-UHFFFAOYSA-N
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Description

4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) is an organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of three benzohydrazide groups attached to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) typically involves the reaction of 1,3,5-triazine-2,4,6-tricarboxylic acid chloride with benzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzohydrazide groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding triazine derivatives with oxidized functional groups.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The triazine core and benzohydrazide groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: Another triazine derivative with three aniline groups instead of benzohydrazide groups.

    2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine: A triazine derivative with nitrophenyl groups.

    2,4,6-Triphenyl-s-triazine: A triazine derivative with phenyl groups.

Uniqueness

4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) is unique due to the presence of benzohydrazide groups, which impart specific chemical and biological properties. These groups enhance its potential as a versatile compound for various applications, distinguishing it from other triazine derivatives.

Properties

Molecular Formula

C24H21N9O3

Molecular Weight

483.5 g/mol

IUPAC Name

4-[4,6-bis[4-(hydrazinecarbonyl)phenyl]-1,3,5-triazin-2-yl]benzohydrazide

InChI

InChI=1S/C24H21N9O3/c25-31-22(34)16-7-1-13(2-8-16)19-28-20(14-3-9-17(10-4-14)23(35)32-26)30-21(29-19)15-5-11-18(12-6-15)24(36)33-27/h1-12H,25-27H2,(H,31,34)(H,32,35)(H,33,36)

InChI Key

IOKWTNNHSZYOOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)C(=O)NN)C4=CC=C(C=C4)C(=O)NN)C(=O)NN

Origin of Product

United States

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